molecular formula C15H14N2O B14542644 2-Amino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 62147-60-8

2-Amino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14542644
CAS No.: 62147-60-8
M. Wt: 238.28 g/mol
InChI Key: SQNOKKBTHGWHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core. The reaction conditions often include acidic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated isoquinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Quinoline: A structurally related compound with a nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

2-Amino-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both amino and phenyl groups, which can impart distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

62147-60-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-amino-3-phenyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C15H14N2O/c16-17-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9,14H,10,16H2

InChI Key

SQNOKKBTHGWHFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)C2=CC=CC=C21)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.